![molecular formula C20H14N4O5 B4107400 N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B4107400.png)
N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
Overview
Description
N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide, commonly known as MNFA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound possesses unique chemical properties that make it a potential candidate for various scientific applications.
Mechanism of Action
The exact mechanism of action of MNFA is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific proteins and enzymes in the body. MNFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MNFA has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. MNFA has also been shown to possess antibacterial activity against various bacterial strains. Additionally, MNFA has been shown to possess antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
MNFA possesses several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and NMR. MNFA also possesses a high degree of stability, which makes it suitable for long-term storage. However, MNFA also possesses some limitations for lab experiments. The compound is relatively insoluble in water, which limits its use in aqueous-based experiments. Additionally, MNFA can be toxic at high concentrations, which requires careful handling and disposal.
Future Directions
MNFA has shown promising results in various scientific applications. There are several future directions for research on MNFA. One potential area of research is the development of MNFA-based fluorescent probes for imaging biological systems. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of MNFA and its potential applications in medicinal chemistry.
Scientific Research Applications
MNFA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antitumor, and antibacterial properties. MNFA has also been studied for its potential use as a fluorescent probe for imaging biological systems. The compound has shown promising results in the detection of cancer cells and bacterial infections.
properties
IUPAC Name |
N-[4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5/c1-12-15(4-2-5-16(12)24(26)27)20-22-18(23-29-20)13-7-9-14(10-8-13)21-19(25)17-6-3-11-28-17/h2-11H,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYASIWRJMFWZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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